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molecular formula C10H12N2O2 B8723228 4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 120711-97-9

4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No. B8723228
M. Wt: 192.21 g/mol
InChI Key: YLCDUHZQBPGRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765940B2

Procedure details

A mixture of 1-(6-amino-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone (0.5832 g, 3.03 mmol), 1-bromo-2-(2-bromoethoxy)ethane (0.774 g, 3.34 mmol), MeOH (3 mL), and Na2CO3 (0.6432 g, 6.07 mmol) in a pressure vessel was stirred at 150° C. After 1.5 h, the mixture was cooled to rt. To the cooled mixture was added a solution of KOH (1.1066 g, 19.72 mmol) in water (2 mL) and the mixture was stirred at 55° C. After 1 h, the mixture was cooled to rt, poured into ice water (50 mL), and extracted with EtOAc (50 mL×2). The combined organics were washed with brine (50 mL×2), dried over Na2SO4, filtered, and concentrated under reduced pressure to give a violet solid. The violet solid was purified by column chromatography on a silica gel column using 0 to 100% gradient of EtOAc in hexane as eluent to give 6-morpholino-3,4-dihydro-2H-benzo[b][1,4]-oxazine as a white solid: Mass Spectrum (ESI) m/e=221.2 (M+1).
Quantity
0.5832 g
Type
reactant
Reaction Step One
Quantity
0.774 g
Type
reactant
Reaction Step One
Quantity
0.6432 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1066 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][CH2:7][CH2:8][N:9](C(=O)C)[C:4]=2[CH:3]=1.Br[CH2:16][CH2:17][O:18][CH2:19][CH2:20]Br.C([O-])([O-])=O.[Na+].[Na+].[OH-].[K+]>O.CO>[O:18]1[CH2:19][CH2:20][N:1]([C:2]2[CH:14]=[CH:13][C:5]3[O:6][CH2:7][CH2:8][NH:9][C:4]=3[CH:3]=2)[CH2:16][CH2:17]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.5832 g
Type
reactant
Smiles
NC1=CC2=C(OCCN2C(C)=O)C=C1
Name
Quantity
0.774 g
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
0.6432 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.1066 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
STIRRING
Type
STIRRING
Details
the mixture was stirred at 55° C
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×2)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a violet solid
CUSTOM
Type
CUSTOM
Details
The violet solid was purified by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1CCN(CC1)C1=CC2=C(OCCN2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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